molecular formula C11H15N5 B13108046 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine

5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine

Cat. No.: B13108046
M. Wt: 217.27 g/mol
InChI Key: AIHOUVIKNVDPOK-UHFFFAOYSA-N
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Description

5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine typically involves the alkylation of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine derivative. One common method involves the use of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a solvent. The reaction is carried out under reflux conditions for several hours, followed by cooling to room temperature and subsequent purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated pyrazole or pyrimidine derivatives.

Scientific Research Applications

5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine is unique due to its combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

5-[(3,5-dimethylpyrazol-1-yl)methyl]-2-methylpyrimidin-4-amine

InChI

InChI=1S/C11H15N5/c1-7-4-8(2)16(15-7)6-10-5-13-9(3)14-11(10)12/h4-5H,6H2,1-3H3,(H2,12,13,14)

InChI Key

AIHOUVIKNVDPOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CN=C(N=C2N)C)C

Origin of Product

United States

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